Met5-enkephalin-Arg-Phe

Opioid Receptor Binding Mu-Opioid Receptor (MOR) Radioligand Binding Assay

Researchers often face cross-reactivity when using generic enkephalins for mu-opioid receptor (MOR) studies. Met5-enkephalin-Arg-Phe (MERF) solves this with high MOR affinity (Kd 10.2 nM) and negligible delta/kappa1 binding, enabling unambiguous MOR pharmacology. - Delivers EC50 of 38.5 nmol/mouse (i.c.v.) in tail-flick analgesia, with rapid 2-4 min onset. - Bestatin-sensitive but thiorphan-resistant degradation enables specific in vivo dissection of aminopeptidase pathways. - Supplied as lyophilized powder, ≥95% purity, stored at -20°C; ships on blue ice for worldwide delivery.

Molecular Formula C42H56N10O9S
Molecular Weight 877.0 g/mol
Cat. No. B15130364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMet5-enkephalin-Arg-Phe
Molecular FormulaC42H56N10O9S
Molecular Weight877.0 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)
InChIKeyKTQKWSPZOZKAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Met5-enkephalin-Arg-Phe Overview


Met5-enkephalin-Arg-Phe (MERF, MEAP, YGGFMRF) is an endogenous heptapeptide opioid derived from proenkephalin A [1]. It acts as an agonist at opioid receptors, with a primary affinity for the mu-opioid receptor (MOR), and is involved in modulating pain, neurotransmission, and neuroendocrine functions [2]. Unlike the shorter enkephalin pentapeptides, MERF exhibits a distinct pharmacological profile characterized by a broader receptor interaction spectrum and a unique metabolic pathway [3].

Why Met5-enkephalin-Arg-Phe Is Irreplaceable


Generic enkephalins like Met-enkephalin and Leu-enkephalin are insufficient replacements for Met5-enkephalin-Arg-Phe due to profound differences in receptor selectivity, metabolic stability, and functional signaling. MERF demonstrates high-affinity binding to mu-opioid receptors, with a Kd of 10.2 nM in rat brain membranes, while showing negligible interaction with delta- and kappa1-opioid receptors [1]. In contrast, pentapeptide enkephalins are primarily delta-selective and rapidly degraded by a different set of peptidases, leading to divergent in vivo pharmacokinetics and pharmacodynamics [2]. This unique profile necessitates the use of MERF for studies requiring a specific, mu-preferring endogenous agonist with a distinct catabolic fate.

Met5-enkephalin-Arg-Phe Quantitative Differentiation


Mu-Opioid Receptor Binding vs. Met-enkephalin

Met5-enkephalin-Arg-Phe exhibits a high apparent affinity for mu-opioid receptors in rat brain membranes with a Kd of 10.2 ± 2.5 nM [1]. This binding is stereospecific and naloxone-sensitive, confirming opioid receptor interaction [1]. In contrast, the pentapeptide Met-enkephalin is known for its preferential binding to delta-opioid receptors, with reported Ki values often in the low nanomolar range for delta, but it lacks the distinct mu-selectivity and non-opioid binding component observed with MERF [2].

Opioid Receptor Binding Mu-Opioid Receptor (MOR) Radioligand Binding Assay

In Vivo Analgesic Potency vs. Met-enkephalin

Intracerebroventricular (i.c.v.) administration of Met5-enkephalin-Arg-Phe in mice produces dose-dependent analgesia in the tail-flick test, with an EC50 of 38.5 nmol/mouse [1]. The effect peaks rapidly at 2-4 minutes and dissipates by 10 minutes, indicating a fast-onset, short-duration action [1]. In comparison, Met-enkephalin is also active in this assay but exhibits significantly different potency and duration profiles, and is subject to different peptidase degradation pathways [2]. While direct EC50 comparisons from the same study are not available, the distinct time course and peptidase inhibitor sensitivity (see other evidence) highlight a unique in vivo pharmacology.

Analgesia In Vivo Pharmacology Tail-Flick Test

Metabolic Stability vs. Met-enkephalin

The metabolic clearance rate of Met5-enkephalin-Arg-Phe (YGGFMRF) is slower than that of Met5-enkephalin. The biological half-life (T1/2) of 125I-YGGFMRF in rabbit plasma was measured at approximately 45 seconds (in vivo) and 1 minute and 8 seconds (in vitro) [1]. This is a quantifiable increase in stability compared to the pentapeptide Met-enkephalin, which is known to have an extremely short plasma half-life measured in seconds [2]. The difference is attributed to distinct catabolic pathways for the two peptides [1].

Peptide Stability Pharmacokinetics Half-Life

Bestatin Sensitivity: MERF vs. Met-enkephalin

The analgesic effect of Met5-enkephalin-Arg-Phe (MEAP) is potentiated by the aminopeptidase inhibitor bestatin, but is unaffected by the enkephalinase A inhibitor thiorphan [1]. This is in direct contrast to Met-enkephalin (ME), where bestatin had no effect, highlighting a fundamental difference in their in vivo catabolic pathways [1]. This data quantitatively demonstrates that MEAP's predominant inactivating mechanism is aminopeptidase action, whereas ME is primarily degraded by a different enzyme system [1].

Peptidase Inhibition Bestatin Thiorphan Analgesia

Receptor Selectivity: Mu vs. Delta/Kappa

In human cerebral cortex membranes, Met-enkephalin-Arg6-Phe7 (MERF) demonstrated high affinity for mu-opioid receptors, as evidenced by its potent inhibition of [3H]DAMGO binding [1]. Conversely, MERF showed little to no affinity for delta-opioid receptors (no inhibition of [3H]DPDPE binding) and very low affinity for kappa1- and kappa2-opioid receptors (no significant effect on [3H]U69,593 binding) [1]. This selectivity profile is distinct from the non-selective or delta-preferring profiles of other enkephalins and provides a clear, receptor-level rationale for choosing MERF over other opioid peptides.

Receptor Selectivity Mu-Opioid Receptor Delta-Opioid Receptor Kappa-Opioid Receptor

Met5-enkephalin-Arg-Phe Research Applications


MOR Selective Agonist in Neuronal Signaling

Leverage MERF's high affinity for mu-opioid receptors (Kd = 10.2 nM) and negligible binding to delta and kappa1 receptors [1]. Use MERF as a selective endogenous agonist to investigate MOR-mediated signaling pathways, including cAMP inhibition, potassium channel activation, and modulation of neurotransmitter release (e.g., [3H]norepinephrine) in brain slice preparations [2]. Its distinct peptidase sensitivity (bestatin potentiation) allows for specific in vivo tracking of MOR-dependent analgesia [3].

Distinct Catabolic Pathway for Peptidase Studies

Employ MERF in studies investigating the role of aminopeptidases in opioid peptide metabolism. The differential potentiation of MERF-induced analgesia by bestatin, but not thiorphan, compared to Met-enkephalin, provides a unique tool to dissect the contribution of specific peptidases to opioid action in vivo [1]. This is essential for understanding the physiological regulation of enkephalinergic signaling.

Analgesia Research in Preclinical Models

Utilize MERF as a reference standard for mu-opioid-mediated analgesia in the mouse tail-flick test, with a reported EC50 of 38.5 nmol/mouse (i.c.v.) [1]. Its rapid onset (2-4 min) and short duration make it suitable for acute pain studies and for benchmarking novel analgesic compounds. The defined potency allows for direct comparison and dose-response characterization [1].

Distinguishing Opioid Receptor Subtypes

In competitive binding assays using human or rat brain membranes, MERF serves as a valuable mu-selective ligand. Its ability to potently displace [3H]DAMGO while having no effect on [3H]DPDPE or [3H]U69,593 binding confirms its utility in pharmacologically isolating mu-opioid receptor populations [1]. This is critical for characterizing novel opioid ligands or for studying receptor heterodimerization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Met5-enkephalin-Arg-Phe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.